N-(2,4-Dinitrophenyl)-DL-methionine
Description
Historical Context of Dinitrophenylation in Amino Acid Chemistry
The technique of dinitrophenylation in amino acid chemistry is intrinsically linked to the groundbreaking work of Frederick Sanger. In the 1940s and 1950s, Sanger and his colleagues utilized 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), now famously known as Sanger's reagent, to determine the amino acid sequence of insulin (B600854). wikipedia.orgwikipedia.orgyoutube.com This pioneering work, which earned Sanger his first Nobel Prize in Chemistry in 1958, was the first successful determination of the complete amino acid sequence of a protein. wikipedia.orgdnaftb.org
The fundamental principle of Sanger's method involves the reaction of FDNB with the free amino group of the N-terminal amino acid of a polypeptide chain. wikipedia.orgbartleby.comgbiosciences.com This reaction forms a stable N-(2,4-dinitrophenyl) or DNP-amino acid derivative. Subsequent acid hydrolysis of the polypeptide breaks the peptide bonds, leaving the DNP-tagged N-terminal amino acid intact. wikipedia.orgnih.gov This labeled amino acid could then be identified, revealing the identity of the first amino acid in the protein sequence. This process marked a pivotal moment in molecular biology, demonstrating that proteins have a specific, defined sequence of amino acids. wikipedia.org
Rationale for Utilizing N-(2,4-Dinitrophenyl) Derivatives in Biochemical and Analytical Sciences
The utility of N-(2,4-dinitrophenyl) derivatives, including N-(2,4-Dinitrophenyl)-DL-methionine, in biochemical and analytical sciences stems from several key properties imparted by the dinitrophenyl group:
Chromophoric Nature: The 2,4-dinitrophenyl group is a strong chromophore, meaning it absorbs light in the ultraviolet-visible region of the electromagnetic spectrum. nih.gov This property allows for the easy detection and quantification of DNP-amino acids using spectrophotometry.
Stability: The bond formed between the dinitrophenyl group and the amino acid is stable under the conditions of acid hydrolysis used to break down the protein into its constituent amino acids. wikipedia.org This stability is crucial for ensuring that the N-terminal amino acid remains labeled throughout the analytical process.
Separation and Identification: The DNP-amino acids can be effectively separated and identified using various chromatographic techniques, such as paper chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). nih.govnih.govresearchgate.net The distinct properties of each DNP-amino acid allow for their resolution and subsequent identification.
These characteristics made DNP derivatives invaluable tools for early protein sequencing efforts and continue to be relevant in various analytical applications.
Scope and Significance of Research on this compound
Research involving this compound has been multifaceted. As a specific DNP-amino acid, its study has contributed to the broader understanding of the behavior of dinitrophenylated amino acids in various analytical systems.
Investigations have focused on optimizing the chromatographic separation of DNP-amino acids, including the methionine derivative. For instance, studies have explored the use of different chromatographic methods like gas chromatography and reverse-phase HPLC for the analysis of DNP-amino acids. nih.govnih.gov The development of these methods has enabled more sensitive and quantitative analysis of amino acids in various biological samples.
Furthermore, research has delved into the physicochemical properties of DNP-amino acids. For example, studies have determined the dissociation constants of these derivatives in different solvent systems, which is crucial for optimizing separation conditions in chromatography. researchgate.net The synthesis of related compounds, such as this compound sulfoxide (B87167), has also been a subject of research, expanding the library of available analytical standards. chemicalbook.com
The significance of this research lies in its contribution to the fundamental toolkit of biochemists and analytical chemists. The ability to accurately identify and quantify amino acids is essential for a wide range of applications, from determining the composition of proteins to studying metabolic pathways. youtube.comyoutube.comchromatographyonline.com While newer, more automated methods for protein sequencing have been developed, the principles established through the study of DNP-amino acids like this compound remain foundational to the field.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dinitroanilino)-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O6S/c1-21-5-4-9(11(15)16)12-8-3-2-7(13(17)18)6-10(8)14(19)20/h2-3,6,9,12H,4-5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHZIJDJOSBJFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701304121 | |
| Record name | 2,4-Dinitrophenyl-DL-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701304121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1655-53-4 | |
| Record name | 2,4-Dinitrophenyl-DL-methionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1655-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methionine, N-(2,4-dinitrophenyl)-, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC96404 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96404 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dinitrophenyl-DL-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701304121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,4-dinitrophenyl)-DL-methionine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.220 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Derivatization Pathways for N 2,4 Dinitrophenyl Dl Methionine
Direct N-Terminal Dinitrophenylation of DL-Methionine
The most common method for synthesizing N-(2,4-Dinitrophenyl)-DL-methionine is through the direct N-terminal dinitrophenylation of DL-methionine. This reaction utilizes 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), famously known as Sanger's reagent. ucla.eduquora.comwikipedia.org The process, often referred to as the Sanger reaction, involves a nucleophilic aromatic substitution. ucla.eduquora.com
In this reaction, the lone pair of electrons on the nitrogen atom of the amino group of DL-methionine acts as a nucleophile, attacking the electron-deficient carbon atom of the benzene (B151609) ring of FDNB that is bonded to the fluorine atom. researchgate.netyoutube.com The highly electronegative nitro groups (NO2) on the benzene ring withdraw electron density, making the ring susceptible to nucleophilic attack. The fluoride (B91410) ion is subsequently eliminated, resulting in the formation of a stable covalent bond between the 2,4-dinitrophenyl group and the nitrogen atom of methionine. researchgate.netyoutube.com This reaction is typically carried out under mild alkaline conditions to ensure the amino group is deprotonated and thus more nucleophilic.
The resulting dinitrophenyl (DNP) derivatives, including DNP-methionine, are stable to acid hydrolysis, a property that allows for the cleavage of peptide bonds without breaking the DNP-amino acid bond. wikipedia.orggbiosciences.com This stability was instrumental in Frederick Sanger's pioneering work on sequencing the protein insulin (B600854). wikipedia.org Following the reaction, the ether-soluble DNP-methionine can be extracted and identified. gbiosciences.com
Table 1: Key Reagents in the Synthesis of this compound
| Reagent | Role in Synthesis |
|---|---|
| DL-Methionine | Starting amino acid substrate |
| 1-Fluoro-2,4-dinitrobenzene (FDNB) | Dinitrophenylating agent |
| Mild Base (e.g., Sodium Bicarbonate) | Deprotonates the amino group, enhancing its nucleophilicity |
| Ether | Used for extraction of the DNP-amino acid derivative |
Stereochemical Considerations in the Synthesis of N-(2,4-Dinitrophenyl)-L- and D-Methionine
Methionine, like most amino acids (with the exception of glycine), is a chiral molecule and exists as two stereoisomers, or enantiomers: L-methionine and D-methionine. nih.gov The direct dinitrophenylation of DL-methionine, which is a racemic mixture (containing equal amounts of both enantiomers), will result in a racemic mixture of N-(2,4-Dinitrophenyl)-L-methionine and N-(2,4-Dinitrophenyl)-D-methionine.
To synthesize a specific enantiomer, one must start with the corresponding pure enantiomer of methionine. For example, to synthesize N-(2,4-Dinitrophenyl)-L-methionine, one would use L-methionine as the starting material. The reaction mechanism with FDNB does not affect the chiral center at the alpha-carbon of the amino acid. Therefore, the stereochemistry of the starting amino acid is retained in the final product.
The separation of the D- and L-enantiomers of N-(2,4-Dinitrophenyl)-methionine would typically require chiral chromatography techniques if the synthesis was performed on the racemic mixture.
Synthesis of Oxidized Derivatives and Analogs of this compound (e.g., sulfoxides, selenomethionine (B1662878) conjugates)
The sulfur atom in methionine is susceptible to oxidation, which can lead to the formation of methionine sulfoxide (B87167) and methionine sulfone. The synthesis of this compound sulfoxide can be achieved by either starting with methionine sulfoxide and reacting it with FDNB, or by oxidizing this compound. For instance, N-2,4-DNP-DL-METHIONINE SULFOXIDE can be synthesized from L-METHIONINE SULFOXIDE and 2,4-Dinitrofluorobenzene. chemicalbook.com
Similarly, analogs such as N-(2,4-Dinitrophenyl)-DL-selenomethionine can be synthesized. Selenomethionine is an analog of methionine where the sulfur atom is replaced by a selenium atom. The synthesis would follow the same direct dinitrophenylation pathway using FDNB and DL-selenomethionine as the starting material.
Advanced Chemical Approaches for Dinitrophenyl Conjugation in Amino Acid Systems
While the Sanger method using FDNB is a classic and widely used technique, other reagents have been developed for the N-terminal labeling of amino acids. These include dansyl chloride and fluorescamine, which offer advantages such as higher sensitivity of detection due to their fluorescent properties. bu.edu
More advanced methods for dinitrophenyl conjugation might involve solid-phase synthesis techniques, where the amino acid is attached to a solid support, allowing for easier purification of the final product. Furthermore, research into more "green" synthetic procedures, potentially utilizing microwave-assisted synthesis, has been explored for the derivatization of amino acids. researchgate.net These modern approaches aim to improve reaction efficiency, reduce reaction times, and minimize the use of hazardous solvents.
Methodological Advancements in the Analytical Characterization of N 2,4 Dinitrophenyl Dl Methionine
Chromatographic Separation Techniques
Chromatography stands as a cornerstone for the separation and analysis of complex mixtures. researchgate.net For N-(2,4-Dinitrophenyl)-DL-methionine, various chromatographic methods have been developed to achieve high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) for Diastereomer Resolution
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the diastereomers of this compound. The derivatization of DL-methionine with a chiral reagent like 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) results in the formation of diastereomeric N-(2,4-dinitrophenyl)-L-methionine and N-(2,4-dinitrophenyl)-D-methionine. These diastereomers can then be resolved on a conventional reversed-phase HPLC column. nih.gov
A notable advancement in this area involves the use of chiral derivatizing agents that enhance resolution and sensitivity. For instance, Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), an advanced Marfey's reagent, has demonstrated superior sensitivity and separation for derivatized chiral amino acids compared to its predecessors. nih.govmdpi.com This is attributed to the increased hydrophobicity of the valine amide derivative, leading to stronger interaction with the reversed-phase column. nih.gov The use of such reagents allows for the successful separation of l- and d-amino acid diastereomers, which is critical for studying their distinct biological roles. nih.gov
The choice of the stationary phase also plays a significant role in the resolution. While standard octadecylsilane (B103800) (ODS) columns are commonly used, specialized chiral stationary phases, such as those based on naphthylethylcarbamate-beta-cyclodextrin, have also been employed to achieve enantioresolution of N-2,4-dinitrophenylated amino acids. nih.govproquest.com The interaction between the analyte and the chiral moiety of the stationary phase is key to the separation process. nih.gov
Table 1: HPLC Methods for Diastereomer Resolution of this compound Derivatives
| Chiral Derivatizing Reagent | Stationary Phase | Key Findings |
| Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) | Reversed-phase (e.g., ODS) | Higher sensitivity and better separation compared to earlier Marfey's reagents. nih.govmdpi.com |
| 1-Fluoro-2,4-dinitrobenzene (FDNB) | Reversed-phase | Enables separation of diastereomeric N-(2,4-dinitrophenyl)-L/D-methionine. nih.gov |
| Naphthylethylcarbamate-beta-cyclodextrin | Naphthylethylcarbamate-beta-cyclodextrin bonded phase | Achieves enantioresolution through interaction with the chiral moiety. nih.govproquest.com |
| N-α-(5-fluoro-2,4-dinitrophenyl)-(d or l)-valine amide (FDNP-Val-NH2) | ODS-Hypersil reversed-phase column | Provides better resolution and higher molar absorptivity for N-methyl amino acid enantiomers. nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Enhanced Detection and Quantification
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the detection and quantification of this compound. thermofisher.com This technique is particularly advantageous for analyzing complex biological samples where trace amounts of the compound may be present. researchgate.net
Derivatization with reagents like L-FDLA not only facilitates chromatographic separation but also enhances ionization efficiency in the mass spectrometer, leading to improved sensitivity. nih.govmdpi.com The use of LC-MS/MS allows for the simultaneous identification and quantification of multiple chiral amino acids in a single run. nih.gov This method has been successfully applied to quantify d-amino acids in various biological matrices, demonstrating its suitability for crude biological samples. nih.govmdpi.com The development of LC-MS/MS methods without the need for ion-pairing reagents or extensive sample derivatization is an ongoing area of research aimed at improving robustness and throughput. thermofisher.com
A liquid chromatography-tandem mass spectrometry (LC-MS-MS) analysis of biological fluids has been used to determine N-(2,4-dinitrophenyl) and its metabolites. nih.gov This approach has also been used in cases of fatal poisoning to identify the presence of the compound and its derivatives in postmortem samples. nih.govresearchgate.net
Partition Chromatography for Isolation and Mixture Separation
Partition chromatography has been a valuable technique for the isolation and separation of N-2,4-dinitrophenyl (DNP) derivatives of amino acids from complex mixtures. nih.gov This method relies on the differential partitioning of the DNP-amino acids between a stationary phase and a mobile phase. nih.gov Paper chromatography, a form of partition chromatography, has been historically used for the separation of N-2:4-dinitrophenyl amino-acids. nih.gov
Column-based partition chromatography has been described for the separation of DNP derivatives of methionine, leucine, phenylalanine, and other amino acids. nih.gov The resolving power of these columns is influenced by factors such as the packing of the column. nih.gov Improvements in the methods for separating amino acids as their N-2,4-dinitrophenyl derivatives continue to be an area of active research. nih.gov
Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis
Spectroscopic techniques are indispensable for the structural elucidation and quantitative analysis of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the analysis of this compound, owing to the strong chromophoric nature of the 2,4-dinitrophenyl group. The DNP group absorbs strongly in the UV region, which is utilized for detection in HPLC systems. nih.gov The molar absorptivity of DNP derivatives is a key parameter in their quantification. researchgate.net
Studies have shown that the UV-Vis absorption spectrum of 2,4-dinitroaniline, a related compound, exhibits a significant absorption band around 346 nm. researchgate.net The derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common method in chromatography, and the resulting products are analyzed using UV/Vis spectroscopy. digitellinc.com
Infrared and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy provide detailed information about the vibrational modes of the this compound molecule, offering insights into its structure and bonding.
The infrared spectra of DNP-α-amino acids have been examined and show sufficient variation to allow for positive identification, even among closely related compounds. researchgate.netcdnsciencepub.com The spectra of DNP derivatives typically exhibit characteristic bands. For instance, bands around 1587 cm⁻¹ and 1408 cm⁻¹ have been attributed to the ionized carboxyl group, suggesting a dipolar ion structure for these compounds. cdnsciencepub.com The absence of an absorption peak around 2128 cm⁻¹, which is characteristic of the -NH3+ ion in free amino acids, is expected in DNP derivatives where the amino group is attached to the dinitrophenyl ring. cdnsciencepub.com
Raman spectroscopy has also been employed to study methionine and its derivatives. nih.govresearchgate.net The Raman spectrum of DL-methionine shows characteristic vibrational bands that can be used for its identification. spectrabase.com Vibrational spectroscopic studies of DL-methionine dihydrogen phosphate (B84403) have revealed that different conformations and environments of the methionine cations can lead to doublets or broad bands in the spectra. nih.gov
Table 2: Key Spectroscopic Data for N-(2,4-Dinitrophenyl)-Amino Acid Derivatives
| Spectroscopic Technique | Key Observations | Reference |
| UV-Vis Spectroscopy | Strong absorption in the UV region due to the DNP chromophore. | nih.gov |
| Detection wavelength of 340 nm commonly used in HPLC. | nih.gov | |
| Infrared Spectroscopy | Bands at ~1587 cm⁻¹ and ~1408 cm⁻¹ indicative of an ionized carboxyl group. | cdnsciencepub.com |
| Absence of ~2128 cm⁻¹ band confirms derivatization of the amino group. | cdnsciencepub.com | |
| Raman Spectroscopy | Provides characteristic vibrational bands for identification. | researchgate.netspectrabase.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure and dynamics of molecules in solution. auremn.org.br For a molecule such as this compound, NMR can provide detailed insights into its preferred conformations, which are dictated by the rotational freedom around its single bonds. Key NMR parameters, including chemical shifts, scalar coupling constants (J-couplings), and the Nuclear Overhauser Effect (NOE), are instrumental in defining these structural features. nih.govdoi.org
While comprehensive conformational studies dedicated solely to this compound are not extensively detailed in recent literature, the application of advanced NMR methods to methionine residues within larger biomolecules demonstrates the potential of this approach. researchgate.net For instance, one- and two-dimensional (1D and 2D) NMR techniques have been successfully employed to characterize the impact of methionine oxidation on the higher-order structure of a monoclonal antibody. In that research, a novel ¹⁵N-Methionine labeling strategy allowed for the direct observation of structural perturbations at the oxidation sites. researchgate.net
These sophisticated methods are directly applicable to the study of this compound. High-resolution 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), could precisely map the covalent bond network and the through-space proximity of protons. This data would reveal the conformational preferences of the methionine side chain and the spatial orientation of the bulky 2,4-dinitrophenyl group relative to the amino acid backbone. Such studies are crucial for understanding how derivatization influences molecular shape and potential interactions.
Table 1: NMR Techniques for Conformational Analysis of this compound
| NMR Experiment | Information Provided | Relevance to Conformational Analysis |
| 1D ¹H NMR | Provides information on chemical environment of protons, initial assessment of purity and structure. | Changes in chemical shifts can indicate different electronic environments due to conformational averaging. |
| COSY | Shows proton-proton (¹H-¹H) scalar couplings through bonds, establishing the spin system of the molecule. | Confirms the covalent structure and aids in assigning proton signals along the methionine backbone and side chain. |
| HSQC/HMQC | Correlates protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N). | Provides chemical shift assignments for carbon and nitrogen atoms, which are sensitive to local geometry. |
| NOESY/ROESY | Detects through-space correlations between protons that are close to each other (< 5 Å), regardless of bonding. | Crucial for determining the relative orientation of the dinitrophenyl ring and the methionine side chain, and identifying preferred rotamers. mdpi.com |
| J-Coupling Analysis | The magnitude of three-bond coupling constants (³J) is related to the dihedral angle between the coupled nuclei via the Karplus equation. | Allows for the quantitative determination of torsion angles along the molecule's backbone and side chain, defining its conformation. |
Application of N-(2,4-Dinitrophenyl) Derivatization in Chiral Amino Acid Analysis (e.g., Marfey's Reagents)
The separation of enantiomers (D- and L-forms) of amino acids is critical in many fields, from pharmacology to geochemistry, as the biological activity of each form can differ dramatically. uta.edu Direct separation is often difficult, so an indirect approach is commonly used. This involves reacting the amino acid enantiomers with a chiral derivatizing agent (CDA) to convert the enantiomeric pair into a pair of diastereomers. These diastereomers have distinct physicochemical properties and can be separated using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC). researchgate.net
The derivatization of an amino acid with a 2,4-dinitrophenyl group, as seen in the title compound, is a classic method used to introduce a strong chromophore, making the otherwise UV-transparent amino acid easily detectable. researchgate.net A highly successful extension of this principle for chiral analysis is the use of Marfey's reagent, first introduced in 1984. nih.gov
Marfey's reagent is Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA). nih.govacs.org The method involves the nucleophilic aromatic substitution reaction between the primary amino group of an amino acid and the fluorine atom of Marfey's reagent under mild alkaline conditions. acs.orgnih.gov When a racemic mixture (DL-methionine) is reacted with L-FDAA, two diastereomers are formed: L-FDAA-L-methionine and L-FDAA-D-methionine. These can then be resolved by reversed-phase HPLC and detected by their strong absorbance at approximately 340 nm. acs.org A key advantage of this method is that the reaction proceeds stoichiometrically with negligible racemization. researchgate.net
Research has led to the development of several analogs of Marfey's reagent to optimize separations for different amino acids. By replacing the L-alanineamide moiety with other L- or D-amino acid amides, such as in Nα-(2,4-dinitro-5-fluorophenyl)-L-leucinamide (L-FDLA) or Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (FDVA), the hydrophobicity and steric properties of the resulting diastereomers can be tuned to improve chromatographic resolution. researchgate.netnih.govnih.gov This approach has proven robust for the analysis of both proteinogenic and non-proteinogenic amino acids in complex biological samples. nih.govnih.gov For example, a method using FDLA derivatization coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) was successfully applied to quantify amino acid enantiomers in patient serum, identifying D-methionine as a potential biomarker for late-life depression. researchgate.net
Table 2: Characteristics of Marfey's Reagent and Analogs for Chiral Amino Acid Analysis
| Reagent Name | Acronym | Chiral Auxiliary | Key Features & Applications |
| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | L-FDAA (Marfey's Reagent) | L-Alanine amide | The original, widely used reagent for the HPLC separation of D/L-amino acid diastereomers. acs.orgnih.gov |
| Nα-(2,4-dinitro-5-fluorophenyl)-D-alaninamide | D-FDAA | D-Alanine amide | Used to reverse the elution order of diastereomers, which can be useful for confirming peak identity and resolving co-eluting peaks. acs.org |
| Nα-(2,4-dinitro-5-fluorophenyl)-L-leucinamide | L-FDLA | L-Leucine amide | An analog with increased hydrophobicity, sometimes offering improved separation for certain amino acids. Used in sensitive LC-MS/MS methods. researchgate.netnih.gov |
| Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide | L-FDVA | L-Valine amide | Another variant used to modify selectivity. FDAA has shown generally better separation ability compared to FDVA for a broad range of amino acids. nih.gov |
Biochemical Investigations and Mechanistic Roles of N 2,4 Dinitrophenyl Dl Methionine
Interactions with Enzymatic Systems and Metabolic Pathways
The introduction of the DNP group to methionine significantly influences its interaction with enzymes that typically recognize and process amino acids. This has been particularly evident in studies involving amino acid oxidases and flavin-containing monooxygenases.
Substrate Specificity and Kinetic Analysis with Amino Acid Oxidases
Role in Flavin-Containing Monooxygenase (FMO) Studies and Oxidative Metabolism of Methionine Analogs
Flavin-containing monooxygenases (FMOs) are a family of enzymes involved in the metabolism of a wide range of compounds containing nitrogen, sulfur, or phosphorus. wikipedia.org FMOs are known to catalyze the S-oxidation of methionine. nih.govnih.govnih.gov Studies have shown that modification of the amino group of methionine, such as in N-acetyl-l-methionine, can prevent it from acting as an FMO substrate. nih.gov This suggests that an unencumbered amino group is crucial for recognition and catalysis by FMOs. nih.gov
Given that N-(2,4-Dinitrophenyl)-DL-methionine has a modified amino group, it is plausible that it would not be a substrate for FMOs, or at least a very poor one. This characteristic can be utilized to differentiate between metabolic pathways that are dependent on a free amino group and those that are not. The metabolism of methionine by FMOs results in the formation of methionine sulfoxide (B87167), and different FMO isoforms exhibit varying stereoselectivity. nih.govresearchgate.net For instance, FMO3 shows a high preference for producing the d-diastereomer of methionine sulfoxide. nih.govresearchgate.net
| FMO Isoform | Substrate | Km (mM) | Diastereomeric Ratio (d:l) of Methionine Sulfoxide |
| Rabbit FMO1 | Methionine | ~48.0 | ~1.5:1 |
| Rabbit FMO2 | Methionine | ~30.0 | ~0.7:1 |
| Rabbit FMO3 | Methionine | ~6.5 | ~8:1 |
This table presents kinetic data for the oxidation of methionine by different rabbit FMO isoforms, highlighting the differences in substrate affinity and stereoselectivity. nih.gov
Use as a Molecular Probe in Protein and Peptide Studies
The dinitrophenyl group is a well-established chromophore and hapten, making DNP-derivatized molecules like this compound valuable as molecular probes in various biochemical and immunological assays.
Labeling and Detection Strategies for Amino Acids and Peptides
The DNP group has been instrumental in the analysis of amino acids and proteins since Sanger's pioneering work on insulin (B600854) sequencing. nih.gov The reaction of 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent, with the free amino groups of amino acids and peptides results in the formation of DNP derivatives. nih.gov These derivatives are colored and can be readily detected and quantified by spectrophotometry or chromatography. nih.govnih.gov
The DNP label offers several advantages:
High Sensitivity: The DNP group provides a strong chromophoric signal, enabling sensitive detection.
Versatility: It can be used to label a variety of biomolecules, including amino acids, peptides, and proteins.
Traceability: The specific chemical structure of the DNP group allows for its detection using anti-DNP antibodies.
Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are common techniques for separating and identifying DNP-amino acids. merckmillipore.comnih.govmerckmillipore.com The separation of various DNP-amino acids, including N-DNP-DL-Methionine, has been well-documented. merckmillipore.comnih.gov
| Technique | Application | Reference |
| High-Performance Thin-Layer Chromatography (HPTLC) | Separation of N-DNP-DL-Methionine from other DNP-amino acids. | merckmillipore.com |
| Partition Chromatography | Isolation of the dinitrophenyl derivative of methionine from mixtures. | nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Peptide mapping using the DNP label. | nih.gov |
This table summarizes various chromatographic techniques used for the analysis of DNP-labeled amino acids and peptides.
Exploration of Biochemical Modulatory Activities (e.g., antimicrobial, antioxidant mechanisms)
While the primary use of this compound in research has been as a labeled amino acid, the inherent properties of its constituent parts—the dinitrophenyl group and methionine—suggest potential for biochemical modulatory activities.
The 2,4-dinitrophenol (B41442) (DNP) moiety itself is a known uncoupler of oxidative phosphorylation, which disrupts the mitochondrial membrane potential and can have profound effects on cellular metabolism. wikipedia.org This property has been exploited in various contexts, but also points to a potential mechanism for broad biological activity.
Methionine is a sulfur-containing amino acid that plays a crucial role in metabolism and has been implicated in antioxidant defense mechanisms. nih.govnih.gov The methionine side chain can be oxidized to methionine sulfoxide, a reaction that can be reversed by methionine sulfoxide reductases. nih.gov This reversible oxidation is thought to protect other, more critical residues in proteins from oxidative damage. nih.govnih.gov
Although direct studies on the antimicrobial or antioxidant properties of this compound were not found in the provided search results, the combination of a biologically active DNP group and the redox-active methionine suggests that this compound could potentially modulate cellular processes. For instance, a clickable methionine analog has been developed as a universal probe for labeling intracellular bacteria, highlighting the potential for modified methionine compounds in studying microbial systems. nih.gov Further research would be necessary to explore any specific antimicrobial or antioxidant activities of this compound.
Computational Chemistry and Theoretical Approaches Applied to N 2,4 Dinitrophenyl Dl Methionine
Quantum Mechanical Studies (DFT, Ab Initio Methods)
Quantum mechanical methods are fundamental to understanding the electronic properties and intrinsic reactivity of N-(2,4-Dinitrophenyl)-DL-methionine. Density Functional Theory (DFT) and ab initio methods are powerful tools for calculating the electronic structure, optimizing molecular geometry, and predicting vibrational spectra. These calculations are often performed using specific basis sets, such as 6-31G* or B3LYP/6-311+G**, to solve the Schrödinger equation for the molecule. The choice of method and basis set is crucial for obtaining accurate results that correlate well with experimental findings.
Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO analysis, NBO analysis)
The electronic structure of a molecule governs its chemical behavior. Key descriptors derived from quantum mechanical calculations, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are essential for predicting reactivity.
HOMO-LUMO Analysis: The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive as it requires less energy to be excited. For this compound, the presence of the electron-withdrawing dinitrophenyl group is expected to significantly influence the energies of these frontier orbitals. Studies on similar nitroaromatic compounds have shown that the nitro groups lower the LUMO energy, increasing the molecule's electrophilicity.
Table 1: Illustrative Reactivity Descriptors for a Structurally Related Nitroaromatic Compound (Note: This data is for a representative nitroaromatic compound and is intended to be illustrative of the types of values obtained from quantum chemical calculations.)
| Descriptor | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.8 eV |
| HOMO-LUMO Gap | 3.7 eV |
| Dipole Moment | 4.2 D |
Geometrical Optimization and Vibrational Frequency Calculations
Once the geometry is optimized, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. This allows for the assignment of experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. For this compound, characteristic vibrational frequencies would be expected for the N-H, C=O, C-N, and NO2 groups. A study on the gas-phase cyclization of deprotonated N-(2,4-dinitrophenyl)amino acids utilized DFT methods to support the interpretation of mass spectrometry fragmentation patterns, highlighting the utility of these calculations in understanding molecular transformations. nih.govnih.gov
Table 2: Representative Calculated vs. Experimental Vibrational Frequencies for a Related N-(2,4-dinitrophenyl) Derivative (Note: This data is for a representative compound and illustrates the correlation between calculated and experimental values.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H Stretch | 3350 | 3340 |
| C=O Stretch | 1720 | 1715 |
| Aromatic C-C Stretch | 1605 | 1600 |
| Symmetric NO₂ Stretch | 1350 | 1345 |
| Asymmetric NO₂ Stretch | 1530 | 1525 |
Molecular Dynamics Simulations and Conformational Landscape Analysis
While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation.
For this compound, MD simulations can be used to investigate its conformational landscape. The flexible side chain of the methionine residue can adopt various conformations, and the bulky dinitrophenyl group will impose certain steric constraints. By simulating the molecule in a solvent, such as water, it is possible to identify the most populated and energetically favorable conformations. Studies on the self-assembly of aromatic amino acids have demonstrated the power of MD in understanding intermolecular interactions and aggregate formation. rsc.org While no specific MD studies on this compound were found, simulations of DL-methionine have been used to study its phase transitions and crystal growth, indicating the utility of this approach for understanding the behavior of this amino acid derivative. researchgate.net
In Silico Modeling of Molecular Interactions
In silico modeling encompasses a range of computational techniques used to study how a molecule interacts with other molecules, including proteins, enzymes, or other small molecules. These methods are particularly valuable in drug discovery and materials science.
For this compound, in silico docking could be used to predict its binding affinity and mode of interaction with a biological target. Docking algorithms place the molecule into the binding site of a receptor and score the different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The dinitrophenyl group, with its potential for π-π stacking and hydrogen bonding, would likely play a significant role in any such interactions. Research on the interactions of methionine with aromatic residues in proteins has shown that the thioether group can engage in favorable interactions with aromatic rings. nih.govnih.gov This suggests that the interplay between the methionine side chain and the dinitrophenyl group could be crucial for its binding properties.
Furthermore, in silico methods can be used to predict various physicochemical properties, such as solubility and lipophilicity (LogP), which are important for understanding the molecule's behavior in different environments. The use of Sanger's reagent (1-fluoro-2,4-dinitrobenzene) for reacting with the N-terminal amino acids of polypeptides is a classic example of the reactivity of the dinitrophenyl group, which is driven by nucleophilic aromatic substitution. gbiosciences.comwikipedia.org This well-established reactivity provides a basis for modeling the covalent interactions that this compound might undergo.
Future Directions and Research Opportunities
Development of Advanced Dinitrophenyl-Based Molecular Tools
The dinitrophenyl group is a versatile chemical entity that can be exploited for the creation of advanced molecular tools for sensing, imaging, and molecular recognition. A promising area of research is the development of molecularly imprinted polymers (MIPs) using DNP-derivatives as templates. mdpi.com For instance, MIPs have been synthesized using 2,4-dinitrophenol (B41442) (DNP) as a template to create sensors capable of quantifying and identifying explosives like 2,4,6-trinitrotoluene (B92697) (TNT) and other nitroaromatic compounds. mdpi.com This approach, which creates synthetic recognition elements as an alternative to biological antibodies, could be extended using N-(2,4-Dinitrophenyl)-DL-methionine to develop highly specific sensors for methionine-containing peptides or other related molecules. mdpi.com
Future research could focus on integrating these DNP-based recognition elements into various platforms:
Voltammetric Sensors: Integrating DNP-based MIPs onto electrodes can produce rapid and low-cost sensors for environmental monitoring or diagnostic applications. mdpi.com
High-Throughput Screening: The principles of molecular recognition can be applied in droplet-based microfluidic systems, which allow for high-throughput screening of drug candidates or biological interactions in picoliter-volume droplets. mdpi.com
DNA Nanotechnology: Another innovative direction involves using the sequence-reading capabilities of organic molecules to organize materials along a DNA template. strath.ac.uk While not yet applied to DNP-methionine, this concept of using molecular recognition to build nanoscale devices could potentially be adapted to position DNP-methionine at specific locations on a DNA scaffold for applications in molecular electronics or photonics. strath.ac.uk The development of such tools aligns with the broader trend of creating novel molecular diagnostics, which has seen rapid innovation in areas like CRISPR-based detection systems and synthetic aptamers. nih.gov
Integration of this compound in Multi-Omics Research
Multi-omics research, which combines data from genomics, proteomics, metabolomics, and other "-omics" fields, requires robust and versatile analytical tools for the detection and quantification of biomolecules. This compound is well-suited for integration into these workflows, particularly in proteomics and metabolomics, due to its distinct physicochemical properties. DL-Methionine itself is a crucial component in laboratory research for protein expression and metabolic studies. chemiis.com The addition of the DNP group provides a strong chromophore and a unique mass signature, facilitating detection and quantification.
A key area for future integration is in mass spectrometry-based applications. Computational predictions of properties like the collision cross-section (CCS) are vital for identifying and characterizing molecules in complex mixtures. uni.lu The predicted CCS values for various adducts of DNP-methionine provide a basis for its identification in untargeted metabolomics or proteomics experiments. uni.lu
Table 1: Predicted Physicochemical and Mass Spectrometry Data for this compound
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 316.05980 | 165.6 |
| [M+Na]+ | 338.04174 | 167.9 |
| [M-H]- | 314.04524 | 167.1 |
| [M+NH4]+ | 333.08634 | 176.5 |
| [M+K]+ | 354.01568 | 157.0 |
| [M+H-H2O]+ | 298.04978 | 166.8 |
Data sourced from computational predictions, providing a reference for the identification of this compound in mass spectrometry-based omics studies. uni.lu The collision cross-section (CCS) is a measure of the ion's shape in the gas phase.
Future research could explore using isotopically labeled this compound as an internal standard for absolute quantification in targeted proteomics. Furthermore, its application could be extended to studying post-translational modifications, where the DNP tag could serve as a reporter for specific protein states within a cell.
Innovations in Synthetic and Biocatalytic Pathways for DNP-Amino Acids
The traditional chemical synthesis of DNP-amino acids often involves the use of reagents like 1-Fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent) or 2,4-Dinitrochlorobenzene. chemsrc.com While effective, these methods can require harsh conditions. The future of DNP-amino acid synthesis lies in the development of innovative and sustainable synthetic and biocatalytic pathways.
Biocatalysis, which uses enzymes to perform chemical transformations, is an increasingly important field in modern organic chemistry due to its efficiency and environmentally friendly nature. nih.gov Advances in protein engineering, directed evolution, and computational modeling have significantly expanded the capabilities of enzymes. nih.gov A major opportunity exists in designing or discovering enzymes that can catalyze the N-dinitrophenylation of methionine. This could involve:
Directed Evolution: Modifying existing enzymes to accept DNP donors and methionine as substrates.
Genetic Incorporation: Engineering organisms to incorporate noncanonical amino acids (ncAAs), like a DNP-lysine analogue, which could then be used in novel enzymatic pathways. nih.gov
The development of biocatalytic routes offers several advantages over traditional chemical synthesis, including higher specificity, milder reaction conditions, and reduced environmental impact. nih.gov
Table 2: Comparison of Synthetic Pathways for DNP-Amino Acids
| Pathway | Key Features | Reagents/Components | Future Outlook |
|---|---|---|---|
| Traditional Chemical Synthesis | Well-established, versatile for various amino acids. | 1-Fluoro-2,4-dinitrobenzene (FDNB), 2,4-Dinitrochlorobenzene. chemsrc.com | Optimization for yield and reduction of hazardous byproducts. |
| Biocatalytic Synthesis | Environmentally friendly, high specificity, mild conditions. nih.gov | Engineered enzymes (e.g., transferases), DNP-donor molecules. | Discovery and engineering of novel enzymes through directed evolution and computational design. nih.gov |
Expanding Theoretical Frameworks for DNP-Amino Acid Systems
A robust theoretical framework is essential for guiding experimental work and unlocking the full potential of DNP-amino acid systems. nih.gov Future research should focus on expanding the computational and theoretical understanding of this compound's behavior at the molecular level. This involves moving beyond basic property prediction to more complex simulations.
Key areas for theoretical expansion include:
Molecular Dynamics Simulations: Simulating the interaction of DNP-methionine with proteins, nucleic acids, and other biomolecules. This can help in designing better molecular probes and understanding their mechanism of action.
Quantum Chemistry Calculations: Predicting spectroscopic properties (e.g., UV-Vis absorption, fluorescence) with higher accuracy to aid in the design of new DNP-based sensors and labels.
Predictive Modeling for Analytical Chemistry: Enhancing computational models to predict fragmentation patterns in tandem mass spectrometry and chromatographic retention times. The availability of predicted data, such as the XLogP (a measure of lipophilicity) and collision cross-section, already demonstrates the power of this approach. uni.lu
Enzyme Design: Using computational modeling to guide the protein engineering efforts described in the previous section, creating a feedback loop where theoretical predictions accelerate the development of efficient biocatalysts. nih.gov
By developing and refining these theoretical frameworks, researchers can better predict the behavior of DNP-amino acids, design more effective molecular tools, and more accurately interpret the complex data generated in multi-omics experiments.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2,4-Dinitrophenyl)-DL-methionine, and what critical parameters ensure high yield?
- Methodology : The compound is synthesized by reacting DL-methionine with 2,4-dinitrofluorobenzene (DNFB) under alkaline conditions (pH 8–9) to facilitate nucleophilic aromatic substitution at the amino group. Purification involves recrystallization using ethanol-water mixtures to remove unreacted reagents. Reaction efficiency depends on maintaining stoichiometric excess of DNFB and precise pH control .
Q. Which analytical techniques are most effective for structural confirmation and purity assessment?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substitution at the methionine amino group by observing shifts in the dinitrophenyl aromatic protons (~8.5–9.0 ppm) and methylsulfanyl group (~2.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 331.0474 (theoretical) for the parent compound and detects sulfoxide derivatives (e.g., m/z 347.0423) under oxidative conditions .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 340 nm (λmax of dinitrophenyl derivatives) quantify purity (>98%) using acetonitrile-water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodology : Discrepancies often arise from polymorphic variations or hydration states. Use differential scanning calorimetry (DSC) to identify melting point differences between crystalline forms and X-ray diffraction (XRD) to characterize lattice structures. Solubility profiles should be re-evaluated in buffered solutions (pH 2–12) using nephelometry to detect precipitation thresholds .
Q. What experimental strategies optimize stability studies under oxidative or photolytic conditions?
- Methodology :
- Oxidative Stability : Incubate the compound in hydrogen peroxide (1–5% v/v) at 25–40°C and monitor sulfoxide formation via HPLC-MS. Kinetic modeling (Arrhenius plots) predicts degradation rates .
- Photolytic Stability : Expose to UV-Vis light (300–500 nm) in quartz cells and track absorbance changes at 340 nm. Use radical scavengers (e.g., ascorbic acid) to assess reactive oxygen species involvement .
Q. How can computational chemistry aid in understanding the electronic properties of this compound?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals, charge distribution, and dipole moments. Compare theoretical UV-Vis spectra (TD-DFT) with experimental data to validate electron transitions in the dinitrophenyl moiety .
Q. What role does this compound play in protein chemistry research?
- Methodology : As a dinitrophenylated amino acid, it serves as a model for studying peptide labeling efficiency. Reactivity with terminal amino groups in peptides can be quantified via spectrophotometric assays (ε340 = 17,400 M⁻¹cm⁻¹) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s reactivity in nucleophilic environments?
- Methodology : Divergent results may stem from solvent polarity or competing side reactions (e.g., hydrolysis of the dinitrophenyl group). Conduct kinetic studies in aprotic solvents (e.g., DMF) with controlled water activity. Use ¹H NMR to track intermediate formation and identify competing pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
